N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-9-5-6-11(20-2)10(7-9)13-16-17-14(21-13)15-12(18)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJLRAYUJAIVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with the 2,5-dimethoxyphenyl group using suitable reagents and catalysts.
Cyclopropanecarboxamide formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring or the phenyl group, using suitable nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has shown promising antimicrobial properties . In vitro studies indicate effectiveness against a range of bacterial strains, including resistant strains such as Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, highlighting its potential as a lead compound for developing new antimycobacterial agents.
Antioxidant Properties
This compound exhibits significant antioxidant activity , which is crucial for reducing oxidative stress in biological systems. Studies employing assays like the CUPRAC (cupric ion reducing antioxidant capacity) have demonstrated that it can effectively scavenge free radicals. The ability to reduce oxidative stress may have implications for preventing cellular damage and promoting overall health.
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for various therapeutic applications:
- Antibacterial Treatments : Its efficacy against resistant bacterial strains makes it a candidate for developing new antibiotics.
- Antioxidant Therapies : Its ability to combat oxidative stress positions it as a potential agent in therapies aimed at diseases linked to oxidative damage.
- Anti-inflammatory Drugs : By targeting specific inflammatory pathways, it could be developed into anti-inflammatory medications.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Mycobacterium tuberculosis. Results indicated that compounds with higher lipophilicity demonstrated significantly lower MIC values, suggesting that structural modifications can enhance antibacterial activity.
Antioxidant Activity Assessment
In another research effort, the antioxidant capacity of this compound was assessed using multiple in vitro assays. The results indicated a strong correlation between the compound's structure and its ability to scavenge free radicals effectively.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Position and Bioactivity: The 2,5-dimethoxyphenyl group in the target compound differs from OZE-II’s 3,5-dimethoxyphenyl configuration. OZE-II’s oxazolidinyl-sulfonyl benzamide substituent contributes to its high molecular weight (488.51 vs. 289.29 for the target compound) and enhanced biofilm inhibition, suggesting bulky functional groups improve interactions with bacterial enzymes or membranes .
Cyclopropane vs. Aliphatic Chains :
- The target compound’s cyclopropanecarboxamide group contrasts with OZE-III’s pentanamide . Cyclopropane rings enhance rigidity and may improve metabolic stability compared to flexible aliphatic chains, though this requires experimental validation .
Chlorophenyl vs. Methoxyphenyl :
- OZE-III’s 4-chlorophenyl group introduces electronegativity, which may enhance membrane penetration but reduce hydrogen-bonding capacity relative to methoxy-substituted analogs like the target compound or OZE-II .
Research Findings and Implications
- Antimicrobial Activity : OZE-II demonstrated superior biofilm inhibition (≥80% at 64 µg/mL) against S. aureus compared to OZE-I and OZE-III, highlighting the importance of 3,5-dimethoxy positioning and sulfonyl-benzamide extensions . The target compound’s 2,5-dimethoxy configuration remains untested but warrants investigation for similar or divergent mechanisms.
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.31 g/mol
- SMILES Notation : CC1=CC(C)=C(C2=NN=C(CCN)O2)=C1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with oxadiazole derivatives. The synthetic pathway often emphasizes the formation of the oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific signaling pathways that are crucial for cell survival .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. It has been shown to interact with serotonin receptors, particularly 5-HT and 5-HT, suggesting its role in modulating mood and anxiety . This interaction could provide insights into developing treatments for depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Essential for antimicrobial and anticancer activity |
| Dimethoxyphenyl Group | Enhances interaction with receptors |
| Cyclopropane Moiety | Influences metabolic stability and bioavailability |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives. This compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with caspase activation .
Q & A
Q. What are the optimized synthetic routes for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of a substituted hydrazide with a cyclopropanecarboxylic acid derivative. Key steps include:
- Formation of the oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ .
- Coupling the oxadiazole intermediate with a cyclopropanecarboxamide group under basic conditions (e.g., DMF with K₂CO₃) . Critical parameters include temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst choice. Yields vary from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and cyclopropane carbons (δ 10–15 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 344.12) and fragmentation patterns .
Q. What preliminary stability and solubility data are essential for biological assays?
- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4). Oxadiazole derivatives often show limited water solubility (~0.1–1 mg/mL), requiring solubilization aids .
- Stability : Monitor degradation under UV light, humidity, and varying pH (3–9) via HPLC over 24–72 hours. Cyclopropane moieties may hydrolyze under acidic conditions .
Q. How can initial bioactivity screening guide target identification?
Use high-throughput assays (e.g., enzyme inhibition, cytotoxicity panels) to prioritize targets. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
